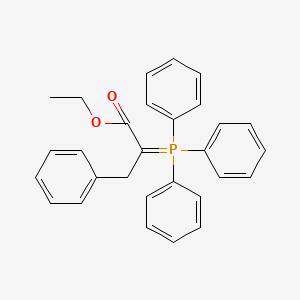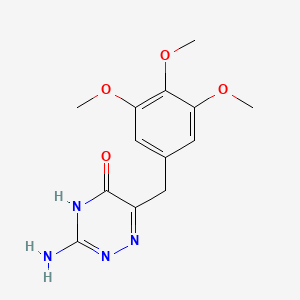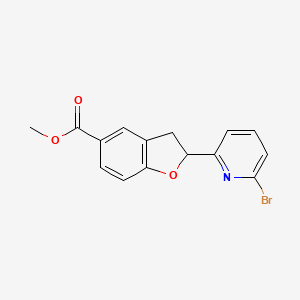
Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that features a brominated pyridine ring attached to a dihydrobenzofuran core with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process:
-
Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Formation of Dihydrobenzofuran Core: : The brominated pyridine is then reacted with a suitable phenol derivative to form the dihydrobenzofuran core. This step often involves a cyclization reaction facilitated by a base such as potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF).
-
Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol (CH₃OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the bromine atom or the ester group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles. This can be achieved using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KSR in DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its brominated pyridine ring allows for further functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It could be explored for its ability to interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new drugs.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity.
Industry
In the material science industry, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ester group could play crucial roles in binding interactions, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(6-chloropyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
- Methyl 2-(6-fluoropyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
- Methyl 2-(6-iodopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
Compared to its analogs, Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate may exhibit unique reactivity due to the presence of the bromine atom, which is larger and more polarizable than chlorine or fluorine. This can influence the compound’s chemical behavior, making it more suitable for certain reactions or applications.
Propriétés
Numéro CAS |
851777-28-1 |
|---|---|
Formule moléculaire |
C15H12BrNO3 |
Poids moléculaire |
334.16 g/mol |
Nom IUPAC |
methyl 2-(6-bromopyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H12BrNO3/c1-19-15(18)9-5-6-12-10(7-9)8-13(20-12)11-3-2-4-14(16)17-11/h2-7,13H,8H2,1H3 |
Clé InChI |
RCSHYRRMKKSKJF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)OC(C2)C3=NC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


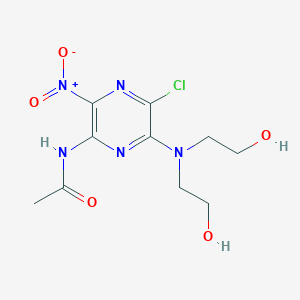
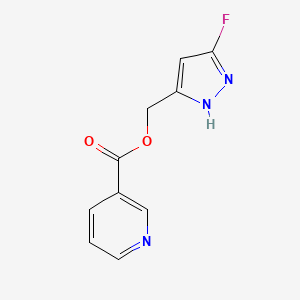
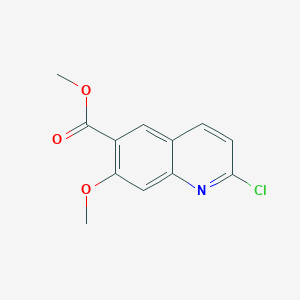

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

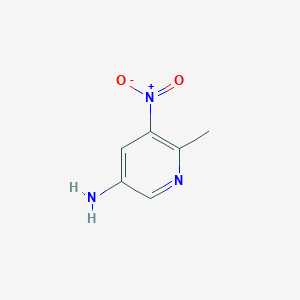
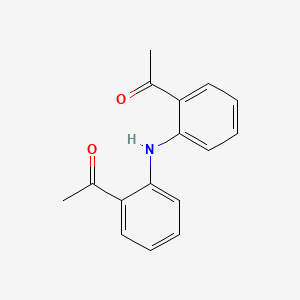


![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
